2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide is an advanced organic compound. It is notable for its unique structural features and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pyrimidine and indole structures, which are integrated into a single molecular framework, potentially contributing to its versatile chemical behavior and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide generally involves several key steps:
Formation of the pyrimidoindole core: This can be achieved through multi-step synthetic pathways, starting from simple aromatic precursors.
Incorporation of the benzyl and methyl groups: These steps typically involve alkylation reactions under basic conditions.
Attachment of the N-(5-chloro-2-methylphenyl)acetamide moiety: This can be done via acylation reactions, often requiring the use of activating agents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization to ensure high yield and purity. This might involve:
Batch or continuous-flow reactors: to streamline the synthesis process.
Catalysts and process aids: to enhance reaction efficiency.
Advanced purification techniques: , such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide can undergo several types of reactions:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction might involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophilic reagents, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The reactions might yield various derivatives, depending on the nature of the substituents and reaction conditions, adding to the compound’s potential versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide can serve as a precursor or intermediate in the synthesis of complex organic molecules.
Biology and Medicine
Its potential biological activities, stemming from its unique structure, could include:
Antimicrobial properties: Potential effectiveness against bacterial or fungal pathogens.
Anticancer activities: Possible use in developing new cancer therapeutics targeting specific cellular pathways.
Industry
In industry, this compound may find use in the synthesis of dyes, polymers, or other advanced materials, thanks to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide exerts its effects involves:
Molecular interactions with specific targets: These could include enzymes, receptors, or other proteins.
Pathways modulation: By influencing key biochemical pathways, the compound can alter cellular processes like signal transduction, gene expression, or metabolism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrimidoindole derivatives or acetamide-based molecules, such as:
2-(4-oxo-4H-chromen-3-yl)-N-phenylacetamide
N-(4-chlorophenyl)-2-(3-oxo-3H-benzo[f]chromen-2-yl)acetamide
Uniqueness
What sets 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide apart is its combined structural motifs of pyrimidine and indole, offering a unique framework for exploring diverse chemical reactivity and biological activity.
Conclusion
This compound represents an intriguing compound with multifaceted potential in scientific research and industry. Whether utilized for its synthetic utility, biological activity, or industrial applications, its versatility and unique structure make it a compound of significant interest.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-8-11-23-21(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-22-13-20(28)10-9-18(22)2/h3-13,16H,14-15H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBRFYLCYBSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=C(C=CC(=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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